Neuropeptide S (rat) Neuropeptide S (rat) Endogenous ligand for the NPS receptor involved in many biological functions including sleeping/wakening, locomotion, anxiety, and food intake.
Neuropeptide S is a neuropeptide that is an agonist of the neuropeptide S receptor (NPSR) with an EC50 value of 3.2 nM for the rat peptide to induce intracellular calcium mobilization in HEK293 cells expressing the human receptor. In rats, it increases the duration of wakefulness and decreases slow wave sleep stage 1 (SWS1), SWS2, and rapid eye movement (REM). Neuropeptide S dose-dependently (0.5-4 nmol per animal, i.c.v.) decreases fecal pellet excretion induced by restraint stress or corticotropin releasing factor (CRF) but does not influence basal gastric emptying, gastrointestinal transit, or distal colon propulsion. It also inhibits audible and ultrasonic vocalizations and increases the percentage of time spent in the open arm of the elevated plus maze test in a mouse model of arthritis.
Potent endogenous neuropeptide S receptor (NSPR) agonist (EC50 = 3.2 nM). Increases locomotor activity and wakefulness in mice. Also reduces anxiety-like behavior in mice.
Brand Name: Vulcanchem
CAS No.: 412938-75-1
VCID: VC20746041
InChI: InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1
SMILES: CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
Molecular Formula: C95H160N34O27
Molecular Weight: 2210.5 g/mol

Neuropeptide S (rat)

CAS No.: 412938-75-1

Peptides

VCID: VC20746041

Molecular Formula: C95H160N34O27

Molecular Weight: 2210.5 g/mol

* For research use only. Not for human or veterinary use.

Neuropeptide S (rat) - 412938-75-1

Description Endogenous ligand for the NPS receptor involved in many biological functions including sleeping/wakening, locomotion, anxiety, and food intake.
Neuropeptide S is a neuropeptide that is an agonist of the neuropeptide S receptor (NPSR) with an EC50 value of 3.2 nM for the rat peptide to induce intracellular calcium mobilization in HEK293 cells expressing the human receptor. In rats, it increases the duration of wakefulness and decreases slow wave sleep stage 1 (SWS1), SWS2, and rapid eye movement (REM). Neuropeptide S dose-dependently (0.5-4 nmol per animal, i.c.v.) decreases fecal pellet excretion induced by restraint stress or corticotropin releasing factor (CRF) but does not influence basal gastric emptying, gastrointestinal transit, or distal colon propulsion. It also inhibits audible and ultrasonic vocalizations and increases the percentage of time spent in the open arm of the elevated plus maze test in a mouse model of arthritis.
Potent endogenous neuropeptide S receptor (NSPR) agonist (EC50 = 3.2 nM). Increases locomotor activity and wakefulness in mice. Also reduces anxiety-like behavior in mice.
CAS No. 412938-75-1
Product Name Neuropeptide S (rat)
Molecular Formula C95H160N34O27
Molecular Weight 2210.5 g/mol
IUPAC Name (2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1
Standard InChIKey RLPBYGCOBLSFSK-HDNLQJMQSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O
SMILES CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
Canonical SMILES CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
Sequence SFRNGVGSGVKKTSFRRAKQ
PubChem Compound 16153612
Last Modified Apr 15 2024

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